2-fluoro-N-{3-methyl-2-[(2-methylpropanoyl)amino]phenyl}-5-(trifluoromethyl)benzamide
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Overview
Description
2-fluoro-N-{3-methyl-2-[(2-methylpropanoyl)amino]phenyl}-5-(trifluoromethyl)benzamide is a complex organic compound with significant applications in various fields, including pharmaceuticals and materials science. This compound is characterized by the presence of fluorine atoms, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{3-methyl-2-[(2-methylpropanoyl)amino]phenyl}-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{3-methyl-2-[(2-methylpropanoyl)amino]phenyl}-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-{3-methyl-2-[(2-methylpropanoyl)amino]phenyl}-5-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-fluoro-N-{3-methyl-2-[(2-methylpropanoyl)amino]phenyl}-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-3-nitrobenzoate
- 2-fluoro-2-methylpropanoic acid
- (2-fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
Uniqueness
2-fluoro-N-{3-methyl-2-[(2-methylpropanoyl)amino]phenyl}-5-(trifluoromethyl)benzamide is unique due to its specific substitution pattern and the presence of both fluoro and trifluoromethyl groups
Properties
Molecular Formula |
C19H18F4N2O2 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-fluoro-N-[3-methyl-2-(2-methylpropanoylamino)phenyl]-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H18F4N2O2/c1-10(2)17(26)25-16-11(3)5-4-6-15(16)24-18(27)13-9-12(19(21,22)23)7-8-14(13)20/h4-10H,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
CEVPLHMTCLOHOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)C(F)(F)F)F)NC(=O)C(C)C |
Origin of Product |
United States |
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